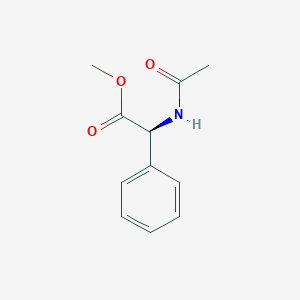

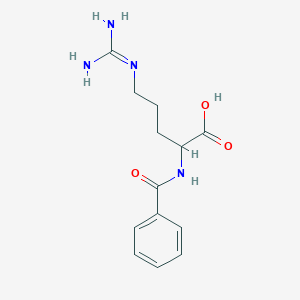

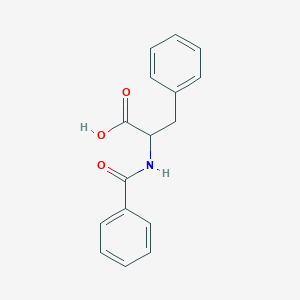

(S)-Methyl 2-acetamido-2-phenylacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Methyl 2-acetamido-2-phenylacetate, also known as M2APA, is an important organic compound used in many scientific and industrial applications. It is a chiral molecule that has been found to have a wide range of biological activities, including antibacterial and antifungal properties. In addition, M2APA has been used in the synthesis of various pharmaceuticals, including drugs used to treat cancer and HIV/AIDS.

科学研究应用

1. Conformational Assignment of Gas Phase Peptides AC-PHG-OME is used in the conformational assignment of gas phase peptides and their H-bonded complexes using far-IR/THz: IR-UV ion dip experiment, DFT-MD spectroscopy, and graph theory for mode assignment . This combined approach reveals the 3D structures of (Ac-Phe-OMe) 1,2 peptides using their far-IR/THz signatures .

2. Supramolecular Helical Self-Assembly of Small Peptides AC-PHG-OME plays a role in the supramolecular helical self-assembly of small peptides . The modalities are amide → carboxylic acid and carboxylic acid → carboxylic acid modality (responsible for the P -handed helix) and carboxylic acid → amide modality (responsible for the M -handed helix) .

3. Chemical Resolution of DL-Phenylalanine Methyl Ester AC-PHG-OME is used as a resolving agent in the chemical resolution of DL-phenylalanine methyl ester . This new resolving agent is readily available, non-toxic, and easily recoverable from the insoluble diastereomeric salt .

Efficient Biosynthesis of L-Phenylalanine

AC-PHG-OME is used in the biosynthesis of L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

Enzymic Enantioselective Ammonolysis

AC-PHG-OME is used in enzymic enantioselective ammonolysis of racemic phenylglycine methyl ester . The reaction conditions have profound effects on enzymic activity .

作用机制

Target of Action

It’s known that this compound is a derivative of l-phenylglycine , which suggests that it may interact with similar biological targets as L-phenylglycine

Mode of Action

It’s known that the compound is a derivative of l-phenylglycine , which is involved in various biochemical reactions. The acetyl group (Ac) is commonly used in oligonucleotide synthesis for protection of certain nucleic bases and is removed by treatment with a base . This suggests that AC-PHG-OME might act as a protecting group in certain biochemical reactions, preventing unwanted side reactions .

Biochemical Pathways

Given its structural similarity to l-phenylglycine , it might be involved in similar biochemical pathways L-phenylglycine is involved in the biosynthesis of phenylpropanoids, a large family of plant secondary metabolites

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups

Result of Action

Given its structural similarity to l-phenylglycine , it might have similar effects L-phenylglycine is involved in various biochemical reactions and can influence cellular processes such as protein synthesis

Action Environment

The action of AC-PHG-OME can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the acetyl group in AC-PHG-OME can be removed by treatment with a base , suggesting that the compound’s action might be influenced by the pH of its environment

属性

IUPAC Name |

methyl (2S)-2-acetamido-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPRVTLHJXZROQ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427188 |

Source

|

| Record name | Methyl (2S)-acetamido(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-acetamido-2-phenylacetate | |

CAS RN |

36060-84-1 |

Source

|

| Record name | Methyl (2S)-acetamido(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)